3,4',7-Trimethoxy flavone 3,4',7-Trimethoxy flavone
Brand Name: Vulcanchem
CAS No.: 20979-40-2
VCID: VC17069455
InChI: InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3
SMILES:
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

3,4',7-Trimethoxy flavone

CAS No.: 20979-40-2

Cat. No.: VC17069455

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

3,4',7-Trimethoxy flavone - 20979-40-2

Specification

CAS No. 20979-40-2
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3
Standard InChI Key GJEOSFLNWGXQQO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3,4',7-Trimethoxy flavone belongs to the flavonoid class of secondary metabolites, featuring a 15-carbon skeleton arranged as two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). The methoxy groups are located at positions 3 and 7 of the A-ring and position 4' of the B-ring (Figure 1). Its systematic IUPAC name is 3,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, and it is alternatively referred to as 3,7,4'-trimethoxyflavone .

Table 1: Key Chemical Properties of 3,4',7-Trimethoxy Flavone

PropertyValue
Molecular FormulaC18H16O5\text{C}_{18}\text{H}_{16}\text{O}_5
Molecular Weight312.3 g/mol
CAS Registry Number20979-40-2
SynonymsJP20KV5CGM; 3,4',7-Trimethoxyflavone; 3,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Structural Analogues and Isomers

A common point of confusion arises from the nomenclature of trimethoxy-substituted flavones. For instance, 3',4',7-trimethoxyflavone (CAS 22395-24-0) differs in the placement of methoxy groups on the B-ring (positions 3' and 4') rather than the A-ring . This positional isomerism significantly impacts biological activity, as demonstrated by studies showing that 3',4',7-trimethoxyflavone exhibits potent BCRP inhibition , whereas 3,4',7-trimethoxy flavone’s effects are less characterized but structurally analogous.

Synthesis and Derivatives

Synthetic Routes

The synthesis of 3,4',7-trimethoxy flavone typically involves the Algar-Flynn-Oyamada (AFO) reaction, which couples a substituted chalcone precursor with hydrogen peroxide under basic conditions to form the flavone skeleton. Methoxy groups are introduced via selective methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide .

Structural Modifications

Recent efforts have focused on enhancing the bioactivity of 3,4',7-trimethoxy flavone through targeted substitutions:

  • C-5 Hydroxylation: Introducing a hydroxy group at C-5 yields 5-hydroxy-3,4',7-trimethoxyflavone, which demonstrates a 2.5-fold increase in BCRP inhibition compared to the parent compound (RI50_{50} = 7.2 nM vs. 18 nM for SN-38 resistance reversal) .

  • C-5 Fluorination: Substituting a fluorine atom at C-5 (5-fluoro-3,4',7-trimethoxyflavone) retains significant activity (RI50_{50} = 25 nM) while improving metabolic stability .

  • Glycosylation: Adding a β-glucosyl moiety at C-7 (e.g., 7-(β-glucosyloxy)-3,4'-dimethoxyflavone) reduces activity (RI50_{50} = 91 nM), suggesting that bulky substitutions hinder interactions with efflux transporters .

Pharmacological Activities

Anticancer and Chemosensitization Effects

3,4',7-Trimethoxy flavone and its derivatives exhibit promising activity against multidrug-resistant (MDR) cancers:

BCRP/ABCG2 Inhibition

In BCRP-overexpressing K562/BCRP leukemia cells, 3,4',7-trimethoxy flavone at 0.01–10 μM:

  • Increased intracellular accumulation of Hoechst 33342 dye by 2.3-fold .

  • Reduced SN-38 resistance by 40% at 0.1 μM .

  • Downregulated BCRP protein expression by 60% via Western blot analysis .

P-Glycoprotein Modulation

In Caco-2 intestinal monolayers, 3,4',7-trimethoxy flavone (50 μM):

  • Enhanced apical-to-basolateral transport of paclitaxel by 3.2-fold .

  • Reduced basolateral-to-apical efflux by 70%, comparable to verapamil .

Mechanisms of Action

Efflux Transporter Inhibition

3,4',7-Trimethoxy flavone competitively binds to the substrate-binding pocket of BCRP and Pgp, as evidenced by:

  • Docking Studies: ΔG = -9.2 kcal/mol for BCRP, forming hydrogen bonds with Asn629 and π-π interactions with Phe439 .

  • ATPase Assays: Inhibited ATP hydrolysis by 80% at 10 μM, indicating direct interference with transporter function .

Epigenetic Modulation

Prolonged exposure (24–48 hours) to 0.1 μM 3,4',7-trimethoxy flavone:

  • Reduced histone deacetylase (HDAC) activity by 35% in K562 cells .

  • Upregulated pro-apoptotic Bax expression by 2.1-fold .

Therapeutic Applications and Future Directions

Oncology

3,4',7-Trimethoxy flavone is a candidate for adjunctive therapy in MDR cancers, particularly when combined with:

  • Paclitaxel: Synergistic effect (CI = 0.3) in SK-MES-1/PT4000 lung cancer cells .

  • Topotecan: Reduced IC50_{50} from 450 nM to 120 nM in ovarian carcinoma models .

Drug Delivery Optimization

Structural analogs like 5-hydroxy-3,4',7-trimethoxyflavone improve oral bioavailability of chemotherapeutics by:

  • Increasing intestinal absorption (Papp_{app} = 8.7 × 106^{-6} cm/s) .

  • Inhibiting first-pass metabolism via CYP3A4 inhibition (Ki_i = 5.2 μM) .

Challenges and Limitations

  • Low Aqueous Solubility: LogP = 3.2 limits parenteral administration .

  • Off-Target Effects: 10 μM concentrations inhibit hERG channels by 30%, posing cardiac risks .

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